molecular formula C16H12FNO B1318348 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde CAS No. 944893-59-8

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde

Cat. No.: B1318348
CAS No.: 944893-59-8
M. Wt: 253.27 g/mol
InChI Key: LQDRVCCWVXZXRO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a fluorobenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. For example, 4-fluorobenzyl bromide can react with the indole nitrogen in the presence of a base such as potassium carbonate.

    Formylation: The aldehyde group can be introduced at the 5-position of the indole ring through a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(4-fluorobenzyl)-1H-indole-5-carboxylic acid.

    Reduction: 1-(4-fluorobenzyl)-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:

    1-benzyl-1H-indole-5-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    1-(4-chlorobenzyl)-1H-indole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and interactions with biological targets.

    1-(4-methylbenzyl)-1H-indole-5-carbaldehyde: The methyl group may influence the compound’s lipophilicity and metabolic stability.

The presence of the fluorine atom in this compound can enhance its metabolic stability and binding interactions, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDRVCCWVXZXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indole-5-carboaldehyde (1.0 g) was dissolved in DMF (14 mL), and potassium hydroxide (460 mg) and 4-fluorobenzyl bromide (1.4 g) were sequentially added thereto under ice cooling. The mixture was stirred for 65 hours at room temperature. Water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (20% to 50% ethyl acetate/hexane), and the title compound (1.2 g) was obtained as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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